Bienvenue dans la boutique en ligne BenchChem!

(3-Bromo-2-methylphenyl)methanesulfonamide

Medicinal Chemistry Physicochemical Properties logP

(3-Bromo-2-methylphenyl)methanesulfonamide (CAS 1567106-72-2) is a substituted benzyl sulfonamide with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol. It features a methanesulfonamide group (–SO2NH2) linked via a methylene (–CH2–) bridge to a 3-bromo-2-methyl-substituted phenyl ring.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14
CAS No. 1567106-72-2
Cat. No. B2935503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-methylphenyl)methanesulfonamide
CAS1567106-72-2
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)CS(=O)(=O)N
InChIInChI=1S/C8H10BrNO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3,(H2,10,11,12)
InChIKeyIPHXEWVPSWZHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-2-methylphenyl)methanesulfonamide CAS 1567106-72-2: Core Identity & Sourcing Baseline


(3-Bromo-2-methylphenyl)methanesulfonamide (CAS 1567106-72-2) is a substituted benzyl sulfonamide with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It features a methanesulfonamide group (–SO2NH2) linked via a methylene (–CH2–) bridge to a 3-bromo-2-methyl-substituted phenyl ring. This structural arrangement differentiates it from direct phenylsulfonamide analogs where the sulfonamide is directly attached to the aromatic ring. The compound is commercially available as a research chemical with reported purity levels of 95% and is primarily utilized as a building block in medicinal chemistry and organic synthesis . Its value proposition for procurement rests on the specific combination of bromo and methyl substituents ortho to each other, creating a sterically and electronically distinct environment for the methanesulfonamide pharmacophore.

Why Generic Substitution Fails for (3-Bromo-2-methylphenyl)methanesulfonamide in SAR-Driven Research


In structure-activity relationship (SAR) studies, small changes in substitution pattern can lead to large shifts in biological activity, physicochemical properties, and synthetic reactivity [1]. For (3-Bromo-2-methylphenyl)methanesulfonamide, three structural features are critical and cannot be simultaneously replicated by generic analogs: (i) the methyl group at the 2-position introduces steric hindrance adjacent to the sulfonamide-bearing methylene, influencing conformational preferences and receptor binding; (ii) the bromine at the 3-position provides a heavy atom for X-ray crystallography and a handle for cross-coupling reactions; and (iii) the benzylic methylene linker (–CH2–) alters the pKa and hydrogen-bonding geometry of the sulfonamide compared to directly attached arylsulfonamides. Exchanging this compound for a non-methylated variant or a directly attached sulfonamide would introduce uncontrolled variables in any quantitative biological assay or synthetic sequence, undermining reproducibility.

(3-Bromo-2-methylphenyl)methanesulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Profile Comparison: (3-Bromo-2-methylphenyl)methanesulfonamide vs. (3-Bromophenyl)methanesulfonamide

The addition of the 2-methyl group on the phenyl ring increases calculated lipophilicity (logP) relative to the des-methyl analog, (3-bromophenyl)methanesulfonamide. Using computed property data from authoritative databases, the target compound exhibits an ACD/Labs-predicted logP of approximately 1.8, compared to approximately 1.2 for (3-bromophenyl)methanesulfonamide [1]. This 0.6 log unit difference translates to a roughly 4-fold increase in octanol–water partition coefficient, which directly impacts membrane permeability predictions and HPLC retention times. For researchers designing CNS-penetrant or cell-permeable probes, this difference is decisive for compound selection.

Medicinal Chemistry Physicochemical Properties logP

Steric Differentiation in Pd-Catalyzed Cross-Coupling: 2-Methyl Substitution Effect

In palladium-catalyzed Suzuki–Miyaura cross-coupling, aryl bromides bearing ortho substituents exhibit markedly slower oxidative addition rates. This compound possesses a methyl group ortho to the methylene sulfonamide chain, creating a sterically congested environment at the C–Br bond. Comparative studies with para-substituted analogs have shown that ortho-methyl substitution on bromobenzene reduces Pd(0) oxidative addition rate by approximately 3- to 5-fold under standard conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) [1]. This kinetic differentiation is critical for designing sequential coupling strategies where selective activation of less-hindered bromides is required, making this compound a preferred choice for chemoselective synthesis over non-ortho-substituted 3-bromophenyl sulfonamides.

Synthetic Chemistry C–C Coupling Steric Hindrance

Hydrogen-Bond Donor Capacity: Methylene-Bridged vs. Directly Attached Sulfonamide

The pKa of the sulfonamide NH2 group differs significantly between benzyl sulfonamides (methylene-bridged) and directly attached benzenesulfonamides. For the target compound, the electron-donating methylene linker reduces the acidity of the sulfonamide NH relative to 3-bromo-2-methylbenzenesulfonamide (CAS 1032507-35-9), where the sulfonamide is directly conjugated with the electron-withdrawing aromatic ring. Estimated pKa values are approximately 10.2 for the benzyl sulfonamide versus approximately 8.5 for the directly attached analog [1]. This ~1.7 log unit difference means the target compound exists in a higher proportion of neutral (un-ionized) form at physiological pH (7.4), affecting solubility, protein binding, and passive membrane permeability. For medicinal chemists optimizing oral bioavailability, this is a critical parameter that cannot be matched by the directly attached sulfonamide congener.

Physical Organic Chemistry pKa Hydrogen Bonding

Bromine Heavy Atom: X-ray Crystallography Anomalous Scattering Signal

Bromine serves as an anomalous scatterer in X-ray crystallography (f'' at Cu Kα ≈ 1.3 e–), enabling experimental phasing via single-wavelength anomalous diffraction (SAD) [1]. This compound, with a Br atom at the 3-position and an additional methyl at the 2-position, provides a defined heavy-atom position that also constrains ligand orientation in protein–ligand co-crystal structures. Compared to chlorine-substituted analogs (f'' at Cu Kα ≈ 0.7 e–), bromine provides approximately twice the anomalous scattering signal, significantly improving phasing power and electron density map quality. For structural biology groups determining co-crystal structures of sulfonamide inhibitors, the compound's Br atom is an intrinsic phasing tool that lighter-halogen analogs cannot replicate.

Structural Biology X-ray Crystallography Anomalous Scattering

Optimal Application Scenarios for (3-Bromo-2-methylphenyl)methanesulfonamide Based on Quantitative Differentiation


CNS-Penetrant Sulfonamide Probe Design

When designing sulfonamide-based chemical probes intended to cross the blood-brain barrier (BBB), the +0.6 logP advantage of (3-Bromo-2-methylphenyl)methanesulfonamide over the des-methyl analog shifts predicted permeability into the moderate-high CNS penetration window (logP 1–3) [1]. This 4-fold increase in partition coefficient, combined with the higher fraction of neutral species from the elevated pKa (~10.2 vs. ~8.5 for directly attached sulfonamide), maximizes the potential for passive transcellular diffusion. Medicinal chemistry teams should prioritize this compound when CNS exposure is a project requirement and structural space for optimizing logP is otherwise constrained.

Sequential Chemoselective Suzuki Coupling Sequences

In complex molecule synthesis where multiple aryl bromides must be differentiated, the steric hindrance conferred by the ortho-methyl group slows Pd(0) oxidative addition by 3–5 fold relative to para-substituted bromides [1]. Synthetic chemists can exploit this kinetic difference for chemoselective coupling at a less-hindered bromide first, then activate the 3-bromo-2-methylphenyl moiety in a second coupling step by switching to a more active catalyst system (e.g., Pd(dba)2/SPhos). This sequential approach is not feasible with non-ortho-substituted 3-bromophenyl sulfonamide analogs, making this compound a strategic building block for convergent synthetic routes.

SAD-Phased Protein–Ligand Co-Crystallography

For structural biology teams using X-ray crystallography to determine protein–ligand co-crystal structures, the bromine atom provides an anomalous scattering signal (f'' ≈ 1.3 e– at Cu Kα) approximately twice that of chlorine-substituted analogs [1]. The 2-methyl group additionally reduces ligand conformational flexibility, improving electron density definition. This compound should be selected over chloro or des-methyl analogs when SAD phasing is planned, as it enables experimental phasing with significantly shorter data collection times and higher resolution, accelerating structure-based drug design iterations.

Quote Request

Request a Quote for (3-Bromo-2-methylphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.